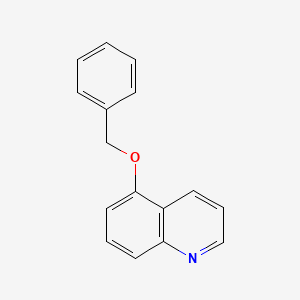

5-(Benzyloxy)quinoline

Descripción

Significance of the Quinoline (B57606) Core in Chemical Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. nih.gov This structural motif is not only found in various natural alkaloids, like those from Cinchona trees, but has also been synthetically modified to create a vast library of pharmacologically active agents. chemrj.org The versatility of the quinoline ring system allows for functionalization at multiple positions, enabling the fine-tuning of its electronic and steric properties. researchgate.net This adaptability has led to the development of quinoline-based compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties. researchgate.netjddtonline.infoorientjchem.org Consequently, quinoline and its derivatives are integral to the discovery and design of new therapeutic agents. chemrj.orgjddtonline.info

Overview of Benzyloxy Substitution in Heterocyclic Chemistry

The introduction of a benzyloxy group into heterocyclic compounds is a common and impactful strategy in organic synthesis and medicinal chemistry. The benzyloxy group, consisting of a benzyl (B1604629) group (a benzene ring attached to a methylene (B1212753) group) linked to the parent molecule via an ether bond, significantly influences the physicochemical properties of the compound. wikipedia.org It increases lipophilicity, which can affect a molecule's solubility, membrane permeability, and pharmacokinetic profile. cymitquimica.com In synthetic chemistry, the benzyloxy group is often employed as a robust protecting group for hydroxyl functionalities, which can be removed under specific conditions. wikipedia.orgorganic-chemistry.org The presence of the benzyloxy group can also play a crucial role in the biological activity of a molecule by participating in binding interactions with biological targets. nih.gov

Scope and Research Focus on 5-(Benzyloxy)quinoline and Related Structures

This article focuses specifically on the chemical compound this compound and its closely related derivatives. The placement of the benzyloxy group at the 5-position of the quinoline ring imparts a unique set of properties to the molecule. Research into this and similar structures aims to understand how this specific substitution pattern influences the compound's reactivity, potential as a synthetic intermediate, and its biological activity. The exploration of related structures, such as those with additional substitutions on the quinoline core or modifications to the benzyl group, provides valuable insights into structure-activity relationships. For instance, derivatives like 7-allyl-8-(benzyloxy)-5-chloroquinoline (B1507231) and 8-(benzyloxy)-5-(2-bromoacetyl)-2-hydroxyquinoline highlight the synthetic versatility of the benzyloxyquinoline scaffold. cymitquimica.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 5-(Benzyloxy)indole | 1215-59-4 | C15H13NO | 223.27 | Indole core with a benzyloxy group at the 5-position. sigmaaldrich.comsigmaaldrich.com |

| 5-[(Benzyloxy)methyl]quinolin-8-ol (B2786305) | 22048-79-9 | C17H15NO2 | 265.312 | Quinoline core with a benzyloxymethyl group at the 5-position and a hydroxyl group at the 8-position. evitachem.com |

| 5-(Benzyloxy)-2-chloroquinoline | 1016315-12-0 | C16H12ClNO | 269.73 | Quinoline core with a benzyloxy group at the 5-position and a chlorine atom at the 2-position. epa.gov |

| 7-Allyl-8-(benzyloxy)-5-chloroquinoline | 1009842-68-5 | C19H16ClNO | 309.8 | Quinoline core with an allyl group at the 7-position, a benzyloxy group at the 8-position, and a chlorine atom at the 5-position. |

| 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | 100331-89-3 | C18H14BrNO3 | 388.21 | Quinoline core with a bromoacetyl group at the 5-position, a benzyloxy group at the 8-position, and a hydroxyl group at the 2-position. cymitquimica.com |

Research Findings on this compound and its Derivatives

Detailed research has been conducted on the synthesis and reactivity of various this compound derivatives. For example, a study on the synthesis of pyrimido[4,5-b]quinolines utilized 5-(benzyloxy)phenyl-substituted compounds as key intermediates. nih.gov The synthesis involved a one-pot multi-component reaction, showcasing the utility of the benzyloxy moiety in constructing more complex heterocyclic systems. nih.govresearchgate.net Spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry, are crucial for the characterization of these compounds, confirming the presence and positioning of the benzyloxy group. nih.govacs.org

In another line of research, the synthesis of (Z)-N-((8-(benzyloxy)quinolin-5-yl)methylene)-4-(trifluoromethyl)aniline was achieved, which then served as a precursor for the preparation of an imidazole-substituted quinoline. researchgate.net This highlights the reactivity of the quinoline ring and the role of the benzyloxy group in guiding these transformations. The benzyloxy group, while often used as a protecting group, can also be integral to the final structure and its intended application. nih.gov

The synthesis of quinoline derivatives often involves multi-step processes. For instance, the preparation of 7-acetamido-8-benzyloxyquinoline involved the benzylation of the corresponding 8-hydroxyquinoline (B1678124) derivative. nih.gov This benzyloxy-substituted intermediate was then further modified, demonstrating the strategic use of the benzyloxy group in a synthetic sequence. nih.gov

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H13NO |

|---|---|

Peso molecular |

235.28 g/mol |

Nombre IUPAC |

5-phenylmethoxyquinoline |

InChI |

InChI=1S/C16H13NO/c1-2-6-13(7-3-1)12-18-16-10-4-9-15-14(16)8-5-11-17-15/h1-11H,12H2 |

Clave InChI |

ZWVVYHZCBSITMJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=CC=N3 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 5 Benzyloxy Quinoline and Its Structural Analogs

Strategies for Direct Synthesis of 5-(Benzyloxy)quinoline

The most direct and common method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, 5-hydroxyquinoline (B119867) is deprotonated by a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic benzyl (B1604629) halide (e.g., benzyl chloride or benzyl bromide) to displace the halide and form the desired ether linkage, yielding this compound. This method is highly effective for creating the specific aryl-benzyl ether bond present in the target molecule.

Alternatively, classical quinoline (B57606) syntheses such as the Skraup or Doebner-von Miller reactions could theoretically be adapted. medwinpublisher.orgiipseries.org For instance, a Skraup synthesis could be envisioned starting from 3-(benzyloxy)aniline, which would react with glycerol (B35011), an acid, and an oxidizing agent to construct the quinoline ring system. iipseries.org However, the Williamson ether synthesis starting from the pre-formed quinoline core (5-hydroxyquinoline) is generally more direct and avoids the potential for side reactions and regioselectivity issues associated with building the heterocyclic ring from scratch with a substituted aniline (B41778).

Multi-Component Reaction Approaches to Benzyloxy-Substituted Quinolines

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis due to their efficiency in building complex molecules in a single step, thereby saving time, resources, and reducing waste. These reactions are particularly well-suited for creating libraries of structurally diverse compounds, including benzyloxy-substituted quinolines.

A notable example of a multi-component approach is the one-pot synthesis of novel benzyloxy pyrimido[4,5-b]quinoline derivatives. nih.gov This reaction involves the condensation of three components: a substituted benzyloxy benzaldehyde (B42025), dimedone, and 6-amino-1,3-dimethyluracil. nih.gov The process efficiently constructs a complex, fused heterocyclic system containing a benzyloxy-substituted phenyl group attached to the quinoline core. nih.gov By varying the substitution pattern on the initial benzyloxy benzaldehyde, a diverse range of structural analogs can be produced in a highly convergent manner. nih.gov

The efficiency of these multi-component reactions is often enhanced through catalysis. 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been identified as an inexpensive and effective basic catalyst for the synthesis of benzyloxy pyrimido[4,5-b]quinoline derivatives. nih.govacs.org In a model reaction involving 4-(4-chlorobenzyloxy)benzaldehyde, dimedone, and 6-amino-1,3-dimethyluracil, DABCO was shown to be superior to other bases and to provide the best results under solvent-free conditions at 90 °C. nih.govacs.org The catalyst facilitates the key condensation steps in the reaction cascade, leading to high yields of the desired complex quinoline structures. nih.gov

The versatility of this DABCO-catalyzed one-pot reaction is demonstrated by its compatibility with a variety of substituted benzyloxy benzaldehydes, as detailed in the table below.

Table 1: Synthesis of Benzyloxy Pyrimido[4,5-b]quinoline Derivatives via DABCO Catalysis. Data sourced from Esmaili et al., 2022. nih.govacs.org

Green Chemistry Approaches in Benzyloxy-Quinoline Synthesis

The principles of green chemistry, which focus on designing chemical processes that minimize environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds. Key strategies include the use of alternative energy sources like microwaves and the reduction or elimination of hazardous solvents.

Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. This technique has been successfully applied to the synthesis of various quinoline and fused quinoline systems. The rapid and uniform heating provided by microwaves can efficiently drive the multi-component condensation reactions used to form complex heterocyclic scaffolds. While specific studies focusing solely on the microwave-assisted synthesis of this compound are not prominent, the established success of this technology in related MCRs for quinazolines and other quinoline derivatives suggests its high applicability for the rapid and efficient synthesis of benzyloxy-substituted quinolines.

Eliminating volatile organic solvents is a primary goal of green chemistry, as it reduces waste, cost, and environmental pollution. The synthesis of benzyloxy-substituted quinoline analogs has been successfully achieved under solvent-free conditions. nih.govacs.org The aforementioned DABCO-catalyzed multi-component synthesis of benzyloxy pyrimido[4,5-b]quinolines proceeds efficiently by simply heating the mixture of reactants and the catalyst. nih.govacs.org This approach not only aligns with green chemistry principles but also simplifies the workup procedure, as the catalyst can be easily removed by washing with aqueous ethanol. nih.gov The ability to conduct these complex transformations without a solvent highlights a significant advancement in the sustainable synthesis of these valuable heterocyclic compounds.

Ultrasonication Techniques

The application of ultrasound in organic synthesis has emerged as a powerful tool for accelerating reactions, improving yields, and promoting more environmentally friendly processes. ijsssr.com In the context of quinoline synthesis, ultrasonication offers significant advantages over conventional heating methods. nih.govnih.gov The use of ultrasonic irradiation can lead to remarkable reductions in reaction times, often from hours to minutes, while also increasing product yields. mdpi.com This efficiency is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with intense pressures and temperatures, thereby enhancing reaction rates. ijsssr.com

For the synthesis of this compound analogs, ultrasound-assisted methods can be employed in various steps, including the formation of the quinoline ring and subsequent functionalization. For instance, the condensation reactions integral to many named quinoline syntheses can be effectively promoted by ultrasound, leading to a cleaner and more rapid production of the desired heterocyclic core. nih.gov

Table 1: Comparison of Conventional and Ultrasound-Assisted Synthesis of Quinoline Derivatives

| Reaction | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| O-alkylation of 4-hydroxy-6-methoxy-2-methylquinoline | Conventional (Stirring at 25°C) | 18 hours | 49-95 | mdpi.com |

Regioselective Synthesis of Benzyloxy-Quinolines

The regioselectivity in the synthesis of substituted quinolines is a critical aspect that dictates the final substitution pattern on the heterocyclic ring. Several classical methods for quinoline synthesis offer pathways to control the position of substituents, which is essential for the targeted synthesis of specific benzyloxy-quinoline isomers.

The Combes quinoline synthesis , for example, involves the condensation of anilines with β-diketones. drugfuture.comwikipedia.org The regioselectivity of the cyclization step is influenced by both electronic and steric factors of the substituents on the aniline and the diketone. researchgate.net By choosing appropriately substituted anilines and diketones, the formation of a specific regioisomer of a substituted quinoline can be favored.

Similarly, the Conrad-Limpach-Knorr synthesis provides a route to either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction temperature. wikipedia.orgsynarchive.com At lower temperatures, the reaction of anilines with β-ketoesters yields 4-hydroxyquinolines (Conrad-Limpach product), while at higher temperatures, the isomeric 2-hydroxyquinolines are formed (Knorr product). wikipedia.org This temperature-dependent regioselectivity is a valuable tool for accessing different quinolone precursors.

The Skraup-Doebner-von Miller reaction and its variations, which utilize α,β-unsaturated carbonyl compounds, also exhibit regioselectivity. wikipedia.orgacs.org The substitution pattern of the resulting quinoline is determined by the structure of both the aniline and the unsaturated carbonyl compound. While the classical Skraup synthesis with an unsubstituted aniline yields quinoline itself, the use of substituted anilines leads to quinolines with substituents on the benzene (B151609) ring. organicreactions.orgwikipedia.org The Doebner-von Miller modification allows for the synthesis of quinolines with substituents on the pyridine (B92270) ring. wikipedia.orgiipseries.org

Synthetic Routes to Key Intermediates for Benzyloxy-Quinoline Derivatization

The synthesis of this compound and its derivatives often relies on the preparation of key intermediates that are subsequently modified. These intermediates include precursors synthesized via benzylation reactions and the foundational quinoline scaffold itself.

Precursor Synthesis via Benzylation Reactions

A common and direct route to benzyloxy-substituted quinolines involves the benzylation of a corresponding hydroxyquinoline. This O-alkylation reaction is typically achieved by treating the hydroxyquinoline with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. mdpi.com The choice of base and solvent can influence the reaction efficiency.

For instance, the synthesis of 4-(benzyloxy)-6-methoxy-2-methylquinoline has been accomplished with high yields by reacting 4-hydroxy-6-methoxy-2-methylquinoline with various benzyl bromides in the presence of potassium carbonate in dimethylformamide (DMF). mdpi.com This method is broadly applicable for the preparation of a range of benzyloxy-substituted quinoline precursors.

Table 2: Synthesis of Benzyloxy-Quinoline Precursors via Benzylation

| Hydroxyquinoline Precursor | Benzylating Agent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Hydroxy-6-methoxy-2-methylquinoline | Benzyl bromide | K2CO3 | DMF | 4-(Benzyloxy)-6-methoxy-2-methylquinoline | 84 | mdpi.com |

| 4-Hydroxy-6-methoxy-2-methylquinoline | 4-Fluorobenzyl bromide | K2CO3 | DMF | 4-((4-Fluorobenzyl)oxy)-6-methoxy-2-methylquinoline | 78 | mdpi.com |

Introduction of Quinoline Scaffold Precursors

The construction of the fundamental quinoline ring system is accomplished through several well-established named reactions. These methods provide access to a wide variety of substituted quinolines that can serve as precursors for further derivatization.

Skraup Synthesis : This is one of the oldest and most straightforward methods for synthesizing quinoline, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. organicreactions.orgwikipedia.orgpharmaguideline.com By using a substituted aniline, one can introduce substituents onto the benzene portion of the quinoline ring. researchgate.net

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of a wider range of substituted quinolines. wikipedia.orgiipseries.orgjptcp.com

Combes Synthesis : This method involves the acid-catalyzed condensation of anilines with 1,3-dicarbonyl compounds to form substituted quinolines. drugfuture.compharmaguideline.comnih.gov It is particularly useful for preparing 2,4-disubstituted quinolines. iipseries.org

Conrad-Limpach-Knorr Synthesis : This reaction between anilines and β-ketoesters can yield either 4-hydroxyquinolines or 2-hydroxyquinolines depending on the reaction conditions, providing versatile precursors for further functionalization. wikipedia.orgpharmaguideline.comjptcp.com

These foundational synthetic strategies are instrumental in creating the core quinoline structure, which can then be elaborated to produce the target this compound and its analogs.

Spectroscopic and Advanced Structural Characterization of 5 Benzyloxy Quinoline and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 5-(Benzyloxy)quinoline, offering precise insights into the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound provides characteristic signals for the protons of both the quinoline (B57606) and benzyl (B1604629) groups. The benzylic protons (–CH₂–) typically appear as a singlet in the range of δ 5.0–5.3 ppm. The aromatic protons of the benzyl group usually resonate as a multiplet between δ 7.2 and 7.5 ppm.

The protons on the quinoline ring exhibit a more complex pattern due to their distinct electronic environments and spin-spin coupling interactions. Protons H-2 and H-4 of the pyridine (B92270) ring are typically found downfield due to the deshielding effect of the nitrogen atom. The protons on the carbocyclic ring (H-6, H-7, and H-8) show chemical shifts influenced by the electron-donating benzyloxy group at the C-5 position. The concentration of quinoline derivatives in solution can also influence the chemical shifts of the protons due to intermolecular interactions. uncw.edu

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Quinoline Derivatives

| Proton | Chemical Shift (ppm) Range | Notes |

| Benzylic CH₂ | 5.0 - 5.3 | Typically a singlet. |

| Benzyl Aromatic | 7.2 - 7.5 | Often a multiplet. |

| Quinoline H-2 | > 8.5 | Downfield due to proximity to nitrogen. |

| Quinoline H-3 | 7.0 - 7.5 | |

| Quinoline H-4 | > 8.0 | Downfield due to proximity to nitrogen. |

| Quinoline H-6, H-7, H-8 | 7.0 - 8.0 | Influenced by substituents. |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific derivative.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of this compound. The benzylic carbon (–CH₂–) typically resonates in the region of δ 69–71 ppm. The carbons of the benzyl aromatic ring appear in the range of δ 127–137 ppm.

The carbon atoms of the quinoline ring have distinct chemical shifts. The carbons adjacent to the nitrogen atom (C-2 and C-8a) are generally observed at lower field strengths. The carbon atom bearing the benzyloxy group (C-5) will show a characteristic shift due to the ether linkage. Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method, can be employed to predict and help assign the ¹³C NMR chemical shifts of quinoline derivatives. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Quinoline Derivatives

| Carbon | Chemical Shift (ppm) Range | Notes |

| Benzylic CH₂ | 69 - 71 | |

| Benzyl Aromatic | 127 - 137 | |

| Quinoline C-2 | > 150 | |

| Quinoline C-3 | ~121 | |

| Quinoline C-4 | > 148 | |

| Quinoline C-4a | ~129 | |

| Quinoline C-5 | Varies with substituent | |

| Quinoline C-6 | ~122 | |

| Quinoline C-7 | ~129 | |

| Quinoline C-8 | ~127 | |

| Quinoline C-8a | > 140 |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the unambiguous assignment of proton and carbon signals in complex molecules like this compound and its derivatives. COSY spectra reveal correlations between coupled protons, helping to establish the connectivity within the quinoline and benzyl ring systems. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon resonances based on their attached protons. These techniques are particularly useful in differentiating between the various aromatic protons and carbons, which often have overlapping signals in one-dimensional spectra.

Vibrational Spectroscopy (FTIR and Raman) Investigations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound.

The FTIR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring appear in the 1650–1400 cm⁻¹ range. mdpi.comscialert.net A significant band corresponding to the C-O-C stretching of the benzyloxy ether linkage is expected around 1275–1200 cm⁻¹. mdpi.com The out-of-plane C-H bending vibrations of the aromatic rings give rise to strong bands in the 900–675 cm⁻¹ region, which can be indicative of the substitution pattern.

Raman spectroscopy provides complementary information to FTIR. Aromatic ring stretching vibrations typically produce strong Raman signals. The symmetric breathing modes of the quinoline and benzene (B151609) rings are also often prominent in the Raman spectrum. The non-polar nature of many of the skeletal vibrations in the aromatic rings makes them particularly Raman active. Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical vibrational frequencies, which aids in the assignment of experimental FTIR and Raman bands. nih.goviosrjournals.org

Table 3: General Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch (CH₂) | 3000 - 2850 | FTIR, Raman |

| C=C and C=N Ring Stretch | 1650 - 1400 | FTIR, Raman |

| C-O-C Ether Stretch | 1275 - 1200 | FTIR |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | FTIR |

Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula by measuring the mass-to-charge ratio to a high degree of accuracy. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for benzylic ethers involves the cleavage of the C-O bond, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another characteristic fragmentation would be the loss of the benzyl group to give a quinolin-5-ol fragment. The quinoline ring itself can undergo fragmentation, typically by the loss of HCN, leading to the formation of a C₈H₆˙⁺ fragment ion. rsc.org Gas chromatography-mass spectrometry (GC-MS) can be used to separate this compound from a mixture and obtain its mass spectrum for identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The UV-Vis spectrum of quinoline and its derivatives is characterized by multiple absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic system. nih.govresearchgate.net

For this compound, the spectrum is expected to show complex absorption bands. The quinoline moiety typically exhibits two or three main absorption bands. The presence of the benzyloxy group at the 5-position can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system. The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. researchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) can be employed to predict the electronic absorption spectra of quinoline derivatives, aiding in the interpretation of the experimental data. nih.gov

Single Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation

Detailed crystallographic analysis has been performed on derivatives such as 8-(4-nitrobenzyloxy)quinoline, revealing key structural features that are likely to be relevant to this compound. nih.gov These studies are crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the crystal packing and influence the material's physical properties.

For instance, the crystal structure of 8-(4-nitrobenzyloxy)quinoline was determined to be in the monoclinic system. nih.gov The planar quinoline ring system and its orientation relative to the benzene ring are significant aspects of its molecular conformation. In this derivative, the dihedral angle between the quinoline and benzene rings was found to be 61.76 (7)°. nih.gov The crystal structure is stabilized by intermolecular C-H···O interactions, which link the molecules into chains. nih.gov Furthermore, π–π stacking interactions between the quinoline rings contribute to the stability of the crystal lattice, with a centroid-centroid distance of 3.623 (1) Å. nih.gov

The synthesis of various quinoline derivatives and their subsequent characterization by X-ray crystallography is a common practice in medicinal and materials chemistry to establish structure-activity relationships. nih.govnih.gov

Below is a table summarizing the crystallographic data for a representative benzyloxyquinoline derivative, 8-(4-nitrobenzyloxy)quinoline. nih.gov

Table 1: Crystallographic Data for 8-(4-Nitrobenzyloxy)quinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂N₂O₃ |

| Formula Weight | 280.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.176 (3) |

| b (Å) | 7.395 (3) |

| c (Å) | 21.513 (18) |

| β (°) | 94.08 (3) |

| Volume (ų) | 662.7 (8) |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 294 |

Theoretical and Computational Chemistry Studies on 5 Benzyloxy Quinoline Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 5-(Benzyloxy)quinoline, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with basis sets like 6-31+G(d,p), are employed to determine the optimized molecular geometry. scirp.org This process identifies the most stable conformation of the molecule by finding the minimum energy structure. The optimized geometric parameters, including bond lengths and angles, often show good agreement with experimental data where available. scirp.org

Understanding the electronic properties of this compound is crucial for predicting its reactivity and potential applications.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. scirp.orgnih.gov The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical reactivity, polarizability, and biological activity. scirp.orgnih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily polarized. nih.gov For quinoline (B57606) derivatives, a lower HOMO-LUMO energy gap can indicate potential for charge transfer interactions within the molecule, which can be responsible for its bioactivity. scirp.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines the interactions between filled and vacant orbitals, quantifying the stability of the molecule arising from hyperconjugation and charge delocalization.

Fukui Functions: Fukui functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. derpharmachemica.com By analyzing the electron density changes, these functions identify which atoms are most likely to donate or accept electrons, offering valuable information for understanding reaction mechanisms. researchgate.net For instance, in a related compound, 2-(4-methoxybenzyloxy)-4-methylquinoline, Fukui function analysis was used to predict reactive sites, including the quinoline nitrogen. derpharmachemica.com

Table 1: Representative Quantum Chemical Descriptors for Quinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| A | - | - | - |

| B | - | - | - |

| C | - | - | 0.1609 |

| D | - | - | - |

| E | - | - | 0.130 |

Theoretical vibrational frequency calculations are performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. smu.edu These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. scirp.orgnih.gov This correlation between theoretical and experimental spectra is a powerful tool for structural elucidation. scirp.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations provide insights into their conformational flexibility and how they interact with other molecules, such as solvents or biological macromolecules. doi.org These simulations can reveal the stability of different conformations and the nature of intermolecular forces, including hydrogen bonds and van der Waals interactions, which are crucial for understanding their behavior in various environments. doi.orgmdpi.com MD simulations are often employed to assess the stability of ligand-protein complexes derived from molecular docking studies. mdpi.compandawainstitute.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. nih.govnih.gov For quinoline derivatives, 2D and 3D-QSAR models are developed to establish a mathematical relationship between molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and their observed activities. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. nih.govnih.gov

Molecular Docking Simulations for Ligand-Binding Site Interaction Profiles

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govsemanticscholar.org In the context of this compound, docking simulations are used to predict how it might bind to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov These simulations provide information on the binding affinity (often expressed as a docking score) and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govsemanticscholar.org This information is invaluable for understanding the mechanism of action and for designing more effective inhibitors. nih.gov For example, docking studies on quinoline derivatives have been used to investigate their potential as anticancer and antiviral agents. doi.orgnih.gov

Mechanistic Studies through Computational Elucidation of Reaction Pathways

Computational chemistry can be used to elucidate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway. nih.gov This allows for the determination of activation energies and reaction rates, providing a deeper understanding of how the reaction proceeds. For instance, computational studies can support proposed mechanisms for the synthesis of complex molecules derived from benzyloxy quinoline precursors. nih.gov

Chemical Reactivity and Derivatization Strategies for the 5 Benzyloxy Quinoline Moiety

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (EAS) on the quinoline nucleus is a well-established method for functionalization. The reaction is largely directed towards the more electron-rich carbocyclic (benzene) ring, as the pyridine (B92270) ring is deactivated by the electron-withdrawing nature of the nitrogen atom. Under the strongly acidic conditions often used for EAS, the quinoline nitrogen becomes protonated, further deactivating the heterocyclic ring to electrophilic attack. stackexchange.comgraduatecollege.ac.in

For unsubstituted quinoline, electrophilic attack occurs preferentially at the C5 and C8 positions. This preference is attributed to the formation of a more stable cationic intermediate (Wheland intermediate) where the aromaticity of the pyridine ring is preserved. stackexchange.comquimicaorganica.org

In 5-(benzyloxy)quinoline, the C5 position is blocked. The benzyloxy group is an activating, ortho-, para-directing group. Therefore, it strongly directs incoming electrophiles to the C6 and C8 positions. The inherent preference of the quinoline ring system for C8 substitution, combined with the directing effect of the C5-benzyloxy group, makes the C8 position the most probable site for electrophilic attack. The C6 position is also activated, though substitution at C8 is generally favored.

Common electrophilic substitution reactions are summarized below:

| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃ / H₂SO₄ | 5-(Benzyloxy)-8-nitroquinoline |

| Bromination | Br₂ / Acetic Acid | 8-Bromo-5-(benzyloxy)quinoline |

| Chlorination | N-Chlorosuccinimide (NCS) | 8-Chloro-5-(benzyloxy)quinoline |

| Sulfonation | Fuming H₂SO₄ (oleum) | This compound-8-sulfonic acid |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound core can be categorized into two main types: substitution on the quinoline ring itself and reactions involving the benzyloxy group.

Direct nucleophilic aromatic substitution on the unsubstituted carbocyclic ring of this compound is generally difficult due to the ring's high electron density. However, the pyridine ring of a quinoline system is electron-deficient and can undergo nucleophilic attack, primarily at the C2 and C4 positions, especially if a good leaving group such as a halogen is present. iust.ac.irquimicaorganica.org

The most synthetically relevant nucleophilic substitution for the this compound moiety involves the cleavage of the benzyl (B1604629) ether. This transformation, known as O-debenzylation, is a standard method for deprotecting a hydroxyl group and proceeds via nucleophilic attack at the benzylic carbon. A variety of reagents can accomplish this transformation.

| Reaction Type | Reagents | Product | Description |

| Ether Cleavage | Boron tribromide (BBr₃) in CH₂Cl₂ | 5-Hydroxyquinoline (B119867) | A Lewis acid mediates the cleavage of the C-O ether bond. researchgate.net |

| Reductive Cleavage | Palladium on carbon (Pd/C), H₂ (see Sec 5.3) | 5-Hydroxyquinoline | Catalytic hydrogenolysis cleaves the benzylic C-O bond. |

| Nucleophilic Hydride | Sodium Hydride (NaH) / Pd(OAc)₂ | 5-Hydroxyquinoline | A palladium-catalyzed method using NaH as a nucleophilic reductant. sci-hub.se |

Oxidation and Reduction Chemistry

The this compound molecule offers several sites for oxidation and reduction, allowing for diverse structural modifications.

Oxidation: The quinoline nitrogen is susceptible to oxidation, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, activating the C2 and C4 positions for subsequent nucleophilic attack. beilstein-journals.orgresearchgate.net Under more aggressive conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), oxidative cleavage of the electron-rich benzene (B151609) ring can occur. iust.ac.ir

Reduction: Reduction reactions provide powerful tools for modifying the this compound scaffold. The most common and significant reduction is the hydrogenolysis of the benzyl ether to yield 5-hydroxyquinoline, as mentioned previously. Beyond this deprotection, the quinoline ring system itself can be selectively reduced.

Pyridine Ring Reduction: The heterocyclic ring can be selectively hydrogenated to afford a 1,2,3,4-tetrahydroquinoline (B108954) derivative. This can be achieved using various methods, including catalytic hydrogenation or transfer hydrogenation with specific catalysts that favor reduction of the electron-deficient ring. nih.govresearchgate.net

Carbocyclic Ring Reduction: Less common but achievable with specific catalyst systems, the benzene ring can be selectively reduced to give a 5,6,7,8-tetrahydroquinoline (B84679) derivative. rsc.org

| Reaction Type | Reagents / Catalyst | Product |

| Oxidation | ||

| N-Oxidation | m-CPBA | This compound N-oxide |

| Reduction | ||

| Benzyl Ether Hydrogenolysis | H₂, Pd/C | 5-Hydroxyquinoline |

| Pyridine Ring Hydrogenation | H₃N·BH₃, Cobalt catalyst | 5-(Benzyloxy)-1,2,3,4-tetrahydroquinoline |

| Carbocyclic Ring Hydrogenation | H₂, Ru(η³-methallyl)₂(cod)–PhTRAP catalyst | 5-(Benzyloxy)-5,6,7,8-tetrahydroquinoline |

Cyclocondensation and Cyclization Reactions Utilizing the Benzyloxy-Quinoline Scaffold

The this compound framework can serve as a foundational element for the construction of more complex, fused heterocyclic systems. By introducing appropriate functional groups onto the quinoline core, intramolecular or intermolecular cyclization reactions can be initiated to build new rings.

For instance, a functionalized this compound derivative, such as a hypothetical 6-amino-5-(benzyloxy)quinoline, could undergo a Skraup or Doebner-von Miller reaction with glycerol (B35011) or α,β-unsaturated carbonyls, respectively, to construct a new pyridine ring, leading to a polycyclic diazaphenanthrene system.

A relevant synthetic strategy involves the multi-component condensation reaction to form a fused quinoline system that incorporates a benzyloxy-substituted aryl group from the start. One such example is the synthesis of pyrimido[4,5-b]quinoline derivatives. In this reaction, a benzyloxy-substituted benzaldehyde (B42025) is condensed with dimedone and 6-amino-1,3-dimethyluracil. nih.gov This approach efficiently builds the complex heterocyclic system, embedding the benzyloxy-aryl moiety within the final fused structure. Such strategies highlight the utility of benzyloxy-substituted precursors in the assembly of elaborate molecular architectures.

Functional Group Transformations of Peripheral Substituents

A powerful strategy for creating a library of analogs from a common intermediate involves the transformation of functional groups attached to the main scaffold. For this compound, this typically involves first introducing a functional group via electrophilic substitution (as described in Section 5.1) and then chemically modifying that group.

A prime example is the nitration of this compound, which yields 5-(benzyloxy)-8-nitroquinoline as the major product. The peripheral nitro group is highly versatile and can be transformed into a variety of other functionalities. Most commonly, the nitro group is reduced to an amino group, which can then serve as a handle for further derivatization (e.g., acylation, diazotization). This two-step sequence provides access to key synthetic intermediates. brieflands.com

| Starting Material | Reaction | Reagents | Product |

| This compound | Nitration | HNO₃ / H₂SO₄ | 5-(Benzyloxy)-8-nitroquinoline |

| 5-(Benzyloxy)-8-nitroquinoline | Nitro Reduction | H₂, Pd/C or SnCl₂ / HCl | 8-Amino-5-(benzyloxy)quinoline |

This approach of introducing and then transforming peripheral substituents allows for the systematic modification of the molecule's properties and the exploration of structure-activity relationships.

Applications of 5 Benzyloxy Quinoline and Its Derivatives As Advanced Synthetic Scaffolds

Design and Synthesis of Multiheterocyclic Systems

The 5-(benzyloxy)quinoline framework is a key precursor in the construction of fused multiheterocyclic systems, which are of significant interest in drug discovery. A prominent example is the synthesis of novel pyrimido[4,5-b]quinoline derivatives. These compounds are generated through a one-pot, multi-component reaction, a strategy lauded for its efficiency and adherence to green chemistry principles. nih.govresearchgate.net

In a well-documented approach, various benzyloxy benzaldehydes (structurally related to the core topic) are reacted with dimedone and 6-amino-1,3-dimethyluracil. nih.govacs.org This reaction is efficiently promoted by the inexpensive and non-toxic organic base 1,4-diazabicyclo[2.2.2]octane (DABCO), typically under solvent-free conditions at elevated temperatures. nih.govacs.org The process involves the initial formation of intermediates that subsequently undergo cyclization and dehydration to yield the final tetracyclic pyrimido[4,5-b]quinoline structure. The presence of the benzyloxy group on the phenyl ring attached to the quinoline (B57606) core is a critical design element, influencing the physicochemical properties of the resulting molecule. nih.gov

This synthetic strategy has also been extended to incorporate other heterocyclic moieties, such as 1,2,3-triazoles, by using benzylic-1,2,3-triazol-4-yl-methoxy benzaldehydes as the aldehyde component. This further demonstrates the modularity of the approach and the utility of benzyloxy-functionalized precursors in generating complex, multiheterocyclic scaffolds. nih.govacs.org

| Aldehyde Precursor | Other Reactants | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzyloxy benzaldehydes | Dimedone, 6-Amino-1,3-dimethyluracil | DABCO (25 mol%) | 90 °C, Solvent-free | Benzyloxy pyrimido[4,5-b]quinolines | nih.govacs.org |

| Benzylic-1,2,3-triazol-4-yl-methoxy benzaldehydes | Dimedone, 6-Amino-1,3-dimethyluracil | DABCO | 90 °C, Solvent-free | 1,2,3-Triazole-fused pyrimido[4,5-b]quinolines | nih.govacs.org |

Development of Complex Organic Molecules

Beyond fused heterocyclic systems, the this compound scaffold is instrumental in assembling other complex organic molecules with potential therapeutic applications. The versatility of the quinoline ring allows for functionalization at multiple positions, enabling the construction of molecules with carefully tailored properties.

An analogous strategy involves the synthesis of 5-methoxyquinoline (B23529) derivatives, which highlights the broader utility of alkoxy-substituted quinolines in generating molecular complexity. For instance, a series of potent Enhancer of Zeste Homologue 2 (EZH2) inhibitors were developed based on a 5-methoxyquinoline core. nih.gov The synthesis began with 2,4-dichloro-5-methoxyquinoline, which was then subjected to a sequence of nucleophilic substitution reactions. Different primary or secondary amines were introduced at the 4-position, followed by the introduction of another amine, such as 1-methyl-1,4-diazepane, at the 2-position. nih.gov This step-wise approach allows for the systematic variation of substituents around the quinoline core, leading to the creation of complex structures like 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine . nih.gov This molecule, while not a fused system, possesses significant structural complexity and demonstrates how the alkoxy-quinoline scaffold can be elaborated into sophisticated drug candidates. The principles of this synthetic approach are directly applicable to this compound analogs.

The development of such molecules underscores the role of the substituted quinoline as a central organizing template. The benzyloxy group, in particular, can be strategically employed for its steric and electronic influence or as a protecting group for a hydroxyl function, which can be revealed later in a synthetic sequence to introduce further complexity.

Role in Catalyst Development or Ligand Design

The nitrogen atom in the quinoline ring and appropriately positioned oxygen atoms from substituents make quinoline derivatives excellent candidates for ligands in coordination chemistry. researchgate.net They can form stable complexes with a variety of metal ions, and these complexes can themselves have interesting catalytic or biological properties.

A specific derivative, 5-[(benzyloxy)methyl]quinolin-8-ol (B2786305) (BeMQ) , has been synthesized and utilized as a mixed ligand in the formation of transition metal complexes. The synthesis of the BeMQ ligand is achieved through the condensation of 5-chloromethyl-8-quinolinol with benzyl (B1604629) alcohol in the presence of a base like sodium carbonate. This ligand then serves to chelate various divalent transition metals.

| Ligand | Metal Ions | Complex Type | Potential Application | Reference |

|---|---|---|---|---|

| 5-[(benzyloxy)methyl]quinolin-8-ol (BeMQ) | Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Zn²⁺ | Transition Metal Chelates | Antifungal Agents |

The design of such ligands is a critical area of research, as the coordination environment provided by the ligand dictates the properties and reactivity of the metal center. The use of this compound derivatives in this context highlights their importance not just as building blocks for organic molecules but also as key components in the development of new inorganic and organometallic materials. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of Benzyloxy Quinoline Analogs

Influence of Benzyloxy Positional Isomerism on Molecular Functionality

Research into related structures, such as biphenylaminoquinolines bearing benzyloxy substituents, illustrates the profound impact of positional isomerism. nih.gov In a study involving [4,3']biphenylaminoquinoline and [3,3']biphenylaminoquinoline cores, the benzyloxy group was placed at either the meta or para position of the terminal phenyl ring. nih.gov The cytotoxic activity of these compounds against various cancer cell lines was found to be highly dependent on this placement. For instance, derivatives with a benzyloxy group at the meta position of the biphenyl (B1667301) ring generally exhibited different potency compared to their para-substituted counterparts. nih.gov This highlights that even when the benzyloxy group is not directly attached to the primary quinoline (B57606) heterocycle, its spatial location relative to the core structure is a key factor in modulating biological activity. nih.gov

| Compound Series | Benzyloxy Position | Representative Compound | Target Cell Line | Cytotoxicity IC50 (µM) |

| [4,3']Biphenylaminoquinoline | para | Compound 6j | SW480 | 2.11 |

| [4,3']Biphenylaminoquinoline | meta | Compound 6k | SW480 | 1.34 |

| [3,3']Biphenylaminoquinoline | para | Compound 7j | MiaPaCa-2 | 0.17 |

| [3,3']Biphenylaminoquinoline | meta | Compound 7k | MiaPaCa-2 | 0.44 |

This table presents selected data showing how the positional isomerism of a benzyloxy substituent on a biphenylaminoquinoline core affects cytotoxic activity. Data sourced from Wu et al. (2024). nih.gov

Impact of Benzyloxy Moiety Modification on Biological Target Interaction Profiles

Modifications to the benzyloxy moiety itself, rather than its position, provide another critical avenue for tuning the biological and physical properties of the parent compound. These modifications can involve changes to the benzyl (B1604629) ring, the ether linkage, or the replacement of the entire group. Such alterations directly influence how the molecule interacts with its biological targets.

Systematic studies on the role of linkers in dimeric bisaminoquinolines have shown that factors such as the length and hydrophobicity of the linker connecting the two heterocyclic units are crucial for biological activity. nih.gov This principle can be extended to the benzyloxy group, where the ether oxygen acts as a single-atom linker. Altering this linkage—for instance, by creating longer ether chains (e.g., phenylethoxy) or replacing the oxygen with sulfur (a thioether) or nitrogen (a benzylamine)—would change the flexibility, bond angles, and hydrogen-bonding capacity of the molecule, thereby modifying its interaction profile with a target protein. nih.gov

Furthermore, replacing the entire benzyloxy moiety with other functional groups can drastically alter the compound's mechanism of action. In research on quinazoline-based kinase inhibitors, replacing a benzyloxy group with a nitro-imidazole residue was explored to enhance activity under hypoxic conditions. mdpi.com This demonstrates a strategy where the benzyloxy group is swapped for a completely different chemical entity to introduce new functionalities, such as sensitivity to the cellular environment, without disturbing the core's primary binding interactions. mdpi.com The introduction of bulky or electronically distinct groups in place of the benzyloxy moiety can shift the compound's target selectivity or introduce new, secondary binding interactions.

| Modification Type | Example Modification | Potential Impact on Target Interaction | Rationale |

| Linker Modification | Lengthening the ether chain (e.g., phenoxyethoxy) | Alters optimal positioning in binding pocket; changes flexibility. | Modifies the distance and angle between the quinoline core and the phenyl ring. nih.gov |

| Linker Atom Substitution | Replacing ether oxygen with sulfur (thioether) | Modifies bond angle, length, and electronic properties; reduces H-bond accepting ability. | Sulfur has different geometric and electronic properties compared to oxygen. |

| Moiety Replacement | Replacing benzyloxy with a nitro-imidazole group | Introduces new functionalities (e.g., activity in hypoxia); alters binding mode. | Nitro-imidazole has distinct electronic and structural features compared to a benzyloxy group. mdpi.com |

| Ring Substitution | Adding pentafluorosulfanyl (SF5) to the benzyl ring | Increases lipophilicity and metabolic stability; introduces strong dipole. | The SF5 group is a strongly electron-withdrawing and sterically demanding substituent. beilstein-journals.org |

Systematic Substituent Effects on Quinoline Core and Benzyloxy Phenyl Ring

The introduction of substituents onto the quinoline core or the phenyl ring of the benzyloxy group is a classical medicinal chemistry strategy to fine-tune the molecule's pharmacokinetic and pharmacodynamic properties. The electronic and steric nature of these substituents can systematically alter the compound's potency, selectivity, and metabolic stability.

Substituents on the Quinoline Core: Modifying the quinoline ring system can directly impact the core's electronic properties and its interactions with biological targets. For example, the synthesis of quinoline derivatives with a pentafluorosulfanyl (SF5) group has been shown to yield analogues with improved biological activity and selectivity against malaria parasites. beilstein-journals.org The SF5 group is strongly electron-withdrawing and highly lipophilic, and its introduction can significantly alter the pKa of the quinoline nitrogen, influence pi-stacking interactions, and block potential sites of metabolism. Quantitative structure-activity relationship (QSAR) studies on fluoroquinolones have also established predictive models based on the steric and electronic fields of substituents at various positions on the quinoline ring. jlu.edu.cn

Substituents on the Benzyloxy Phenyl Ring: Adding substituents to the phenyl ring of the benzyloxy moiety allows for the exploration of specific pockets and interactions within a target's binding site. In a study of 5-benzylamino-substituted pyrimido[4,5-c]quinolines, which are structurally analogous to benzyloxy-quinolines, the addition of small electron-donating or electron-withdrawing groups to the benzyl ring did not dramatically affect activity against the CSNK2A kinase. nih.gov This suggested that a strong π-stacking interaction with the target was unlikely. nih.gov However, in other systems, such substitutions can be critical. For instance, in biphenylaminoquinoline derivatives, adding substituents like fluorine, chlorine, or methoxy (B1213986) groups to the benzyloxy ring systematically altered the cytotoxic potency, indicating that these groups engage in specific interactions (e.g., hydrophobic, halogen bonding) within the cellular target's binding site. nih.gov

| Compound | Ring Modified | Substituent | Effect on Biological Activity | Reference |

| Mefloquine Analogue | Quinoline Core | -SF5 | Improved activity and selectivity against malaria parasites. | beilstein-journals.org |

| Pyrimido[4,5-c]quinoline (B14755456) | Benzyl Ring | -F, -Cl (electron-withdrawing) | Maintained CSNK2A kinase activity. | nih.gov |

| Pyrimido[4,5-c]quinoline | Benzyl Ring | -OCH3 (electron-donating) | Maintained CSNK2A kinase activity. | nih.gov |

| Biphenylaminoquinoline | Benzyloxy Phenyl Ring | -F | Increased cytotoxicity (IC50 = 0.38 µM). | nih.gov |

| Biphenylaminoquinoline | Benzyloxy Phenyl Ring | -H (unsubstituted) | Baseline cytotoxicity (IC50 = 1.05 µM). | nih.gov |

Conformational Analysis and its Correlation with Molecular Properties

The 5-(benzyloxy)quinoline molecule possesses significant conformational flexibility, primarily due to the rotation around the C-O-C ether linkage. The specific conformation adopted by the molecule can have a substantial impact on its molecular properties, such as its dipole moment, polarity, and shape, which in turn dictates its ability to cross cell membranes and bind effectively to a biological target.

The rotation around the quinoline-C5-to-Oxygen bond and the Oxygen-to-CH2 bond defines the spatial relationship between the quinoline and phenyl rings. This can lead to a range of conformations, from an "extended" form where the two rings are far apart, to a "folded" or "semi-folded" form where they are in closer proximity. Studies on the closely related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have used NMR and computational methods to show that different N-alkylated derivatives prefer distinct extended or semi-folded conformations. researchgate.net These conformational preferences are governed by the steric bulk of substituents and subtle electronic interactions. researchgate.net

The energy required to rotate between these conformations is known as the rotational barrier. High-accuracy quantum chemical calculations on benzyl systems have quantified these barriers, showing they are related to the magnitude of delocalization stabilization in the conjugated system. nih.gov A higher energy barrier may lock the molecule into a specific conformation, while a lower barrier allows for greater flexibility. This flexibility can be advantageous, allowing the molecule to adapt its shape to fit different biological environments, a phenomenon sometimes referred to as "chameleonicity". nih.gov Computational conformational searches can identify the lowest-energy (most stable) conformers and help explain the observed biological activity and structure-activity relationships. nih.gov For example, a specific folded conformation might be required for optimal binding to a receptor, while an extended conformation might be favored for solubility or membrane transit.

| Conformation | Description | Predicted Molecular Properties | Potential Functional Correlation |

| Extended | The quinoline and phenyl rings are positioned far from each other, maximizing the distance. | Higher molecular surface area; potentially higher polarity if polar groups are exposed. | May be favored in aqueous environments; could interact with targets having two distinct sub-pockets. |

| Semi-Folded | The phenyl ring is positioned over one of the rings of the quinoline system. | More compact, globular shape; reduced polar surface area; potential for intramolecular π-π interactions. | May facilitate passive diffusion across lipid membranes; could fit into a single, constrained binding pocket. researchgate.net |

| Perpendicular | The plane of the phenyl ring is roughly perpendicular to the plane of the quinoline ring. | Intermediate properties between extended and folded forms. | Represents a transition state between other conformers; its stability affects the rotational energy barrier. nih.gov |

Future Research Directions and Emerging Trends in 5 Benzyloxy Quinoline Chemistry

Novel Synthetic Methodologies for Enhanced Efficiency

One promising avenue is the use of novel catalytic systems. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic and inexpensive catalyst has been demonstrated for the synthesis of new benzyloxy pyrimido[4,5-b]quinoline derivatives in a one-pot multi-component reaction. nih.govijpsjournal.com This approach offers advantages such as operational simplicity, high yields, and adherence to green chemistry principles. nih.gov The exploration of other catalysts, including various acidic and nanoparticle-based systems, is also an active area of research for quinoline (B57606) synthesis in general and can be extrapolated to 5-(benzyloxy)quinoline. nih.govrsc.org

Furthermore, modern synthetic strategies like oxidative annulation are being explored to construct the quinoline core. rsc.org These methods often involve transition-metal-catalyzed C-H bond activation, offering alternative pathways to functionalized quinolines. The application of such innovative strategies to the synthesis of this compound could lead to more direct and atom-economical routes.

The following table summarizes some modern catalytic approaches that could be adapted for the efficient synthesis of this compound derivatives:

| Catalyst Type | Reaction | Potential Advantages |

| Organic Base (e.g., DABCO) | Multi-component synthesis of fused quinolines | Inexpensive, mild conditions, high yields, environmentally friendly. nih.govijpsjournal.com |

| Solid Acid Catalysts (e.g., Nafion NR50) | Friedländer quinoline synthesis | Reusable, environmentally friendly, suitable for microwave-assisted reactions. rsc.org |

| Transition Metal Catalysts (e.g., Cobalt) | C-H activation and cyclization | High atom economy, broad functional group tolerance. rsc.org |

| Metal-Free Catalysis (e.g., CH₃SO₃H) | Aniline (B41778) and acetophenone (B1666503) condensation | Avoids toxic and expensive metals. rsc.org |

Future work in this area will likely focus on the development of even more selective and active catalysts, as well as the optimization of reaction conditions to further improve the efficiency and sustainability of this compound synthesis.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering powerful methods for predicting molecular properties and guiding experimental work. In the context of this compound chemistry, advanced computational approaches are being increasingly employed to accelerate the design and development of new derivatives with desired functionalities.

Density Functional Theory (DFT) studies are being utilized to investigate the electronic structure, reactivity, and spectroscopic properties of quinoline derivatives. nih.govijpsjournal.comeurekaselect.com These calculations can provide valuable insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity and potential for electronic applications. For instance, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new chemical transformations.

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to a biological target. rsc.orgnih.gov This method is particularly relevant for the development of new therapeutic agents based on the this compound scaffold. By docking virtual libraries of this compound derivatives into the active sites of enzymes or receptors, researchers can identify promising candidates for further experimental investigation. For example, a study on 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline utilized computer-aided molecular modeling to design a novel benzodiazepine (B76468) receptor agonist. numberanalytics.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By developing robust QSAR models, it is possible to predict the activity of untested compounds, thereby prioritizing synthetic efforts. While specific QSAR studies on this compound are not yet abundant, the principles can be readily applied to this class of compounds.

The integration of these computational methods allows for a more rational and efficient approach to the design of new this compound derivatives. The predictive power of these models can significantly reduce the time and resources required for the discovery of new molecules with tailored properties.

Exploration of New Chemical Transformations and Applications

The versatility of the this compound scaffold provides a rich platform for the exploration of new chemical transformations and the development of novel applications. The presence of the quinoline ring system and the benzyloxy group offers multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives with unique properties.

One area of active research is the derivatization of the quinoline core . This can involve electrophilic aromatic substitution reactions to introduce new functional groups onto the benzene (B151609) or pyridine (B92270) ring, or nucleophilic substitution reactions at specific positions. For instance, the synthesis of 5-benzylamino and 5-alkylamino-substituted pyrimido[4,5-c]quinoline (B14755456) derivatives has been reported, showcasing the potential for modification at the 5-position. eurekaselect.com

The benzyloxy group itself can also be a site for chemical transformation. For example, it can be cleaved to reveal a hydroxyl group, which can then be further functionalized. Additionally, the benzyloxy group plays a crucial role in modulating the biological activity of quinoline derivatives, often serving as a key structural motif for interaction with biological targets. nih.gov

The exploration of new applications for this compound derivatives is a major driving force in this field. The quinoline scaffold is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. rsc.orgnih.gov For example, derivatives of the closely related 6-(benzyloxy)quinoline (B3432937) have demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov The synthesis of metal complexes of 5-[(benzyloxy) methyl] quinolin-8-ol has also been explored for their potential antifungal activity. numberanalytics.com

Future research will likely focus on the development of novel catalytic methods for the selective functionalization of the this compound core, as well as the synthesis and biological evaluation of new libraries of derivatives with diverse substitution patterns. This will undoubtedly lead to the discovery of new compounds with improved therapeutic properties and other valuable applications.

Integration with Green Chemistry Principles for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize the environmental impact of chemical processes. ijpsjournal.com This involves the use of environmentally benign solvents, the development of catalytic reactions with high atom economy, and the use of renewable starting materials.

Green Solvents: The use of water, glycerol (B35011), and ionic liquids as reaction media for quinoline synthesis is a significant step towards more sustainable processes. eurekaselect.comscispace.com These solvents are often less toxic and have a lower environmental footprint compared to traditional organic solvents.

Atom Economy: The concept of atom economy, which aims to maximize the incorporation of all atoms from the reactants into the final product, is a key principle of green chemistry. numberanalytics.comprimescholars.com One-pot multi-component reactions are particularly attractive in this regard, as they can generate complex molecules in a single step with high atom economy. nih.gov The development of such reactions for the synthesis of this compound is a promising area for future research.

The following table highlights some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Quinoline Synthesis |

| Use of Green Solvents | Reactions in water, glycerol, or ionic liquids to replace hazardous organic solvents. eurekaselect.comscispace.com |

| High Atom Economy | One-pot multi-component reactions to maximize the incorporation of starting materials into the product. nih.gov |

| Catalysis | Use of reusable nanocatalysts, solid acids, and organocatalysts to improve efficiency and reduce waste. nih.govrsc.org |

| Energy Efficiency | Microwave-assisted and ultrasound-assisted synthesis to reduce reaction times and energy consumption. researchgate.net |

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, contributing to a cleaner and safer chemical industry. Future research will continue to focus on developing even more environmentally friendly synthetic methods that are both efficient and economically viable.

Q & A

Q. Resolving contradictions :

- Purity checks : Use TLC or HPLC to rule out impurities affecting spectral data .

- Cross-validation : Compare data with computational predictions (e.g., DFT simulations) .

- Calibration : Ensure instrument accuracy using standard reference compounds .

Advanced: How can computational methods predict the reactivity of this compound in novel synthetic pathways?

Answer:

Computational tools like density functional theory (DFT) can model:

- Electron distribution : Analyze HOMO/LUMO orbitals to predict nucleophilic/electrophilic sites influenced by the benzyloxy group .

- Transition states : Simulate reaction pathways (e.g., condensation with aldehydes) to identify energy barriers .

- Steric effects : Molecular dynamics simulations assess steric hindrance from the benzyloxy group during coupling reactions .

Validation : Compare computational results with experimental kinetics (e.g., reaction rates under varying conditions) .

Advanced: What strategies are effective in resolving contradictions in the biological activity data of this compound derivatives across studies?

Answer:

- Standardized assays : Use consistent cell lines (e.g., HEK-293 for Alzheimer’s disease studies) and control groups to reduce variability .

- Dose-response curves : Quantify IC₅₀ values across studies to identify outliers .

- Meta-analysis : Pool data from multiple studies (e.g., Indian J. Chem. and Eur. J. Med. Chem.) to assess statistical significance .

- Mechanistic studies : Probe target interactions (e.g., enzyme inhibition kinetics) to clarify discrepancies in activity .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- Spill management : Contain spills with inert absorbents (e.g., sand) and dispose as hazardous waste .

- Storage : Keep in sealed containers under dry, inert atmospheres to prevent degradation .

Advanced: How does the introduction of a benzyloxy group at the 5-position influence the electronic properties and reaction pathways of quinoline derivatives?

Answer:

- Electronic effects : The benzyloxy group acts as an electron-donating substituent, increasing quinoline’s electron density at the 5-position. This enhances reactivity in electrophilic substitution reactions .

- Steric hindrance : Bulky benzyloxy groups may slow coupling reactions (e.g., Suzuki-Miyaura) by blocking catalyst access .

- Spectroscopic shifts : ¹H NMR shows downfield shifts for protons near the benzyloxy group due to anisotropic effects .

Experimental validation : Compare reaction outcomes (e.g., yields, byproducts) with/without the benzyloxy group .

Basic: What are the recommended storage conditions for this compound to prevent degradation, and how can stability be monitored over time?

Answer:

- Storage : Keep in amber glass containers at 2–8°C under nitrogen to inhibit oxidation .

- Stability monitoring :

Advanced: What mechanistic insights explain the formation of byproducts during the synthesis of this compound, and how can these be minimized?

Answer:

- Byproduct sources :

- Over-oxidation : Excess oxidizing agents may degrade the benzyloxy group .

- Dimerization : Radical intermediates in solvent-free reactions can dimerize at high temperatures .

- Mitigation strategies :

- Catalyst tuning : Use Pd/C instead of PdCl₂ to reduce oxidative side reactions .

- Temperature modulation : Lower reaction temperatures (e.g., 60°C) with longer durations to suppress radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.